![molecular formula C7H8F3NO B3185683 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile CAS No. 1188911-73-0](/img/structure/B3185683.png)
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Overview
Description
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with the molecular formula C7H8F3NO . It has an average mass of 179.140 Da and a monoisotopic mass of 179.055801 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile include a density of 1.2±0.1 g/cm3 and a boiling point of 161.4±35.0 °C at 760 mmHg .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The molecular structure, conformations, and intramolecular hydrogen bonding of similar trifluoro compounds have been extensively studied. For instance, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (a compound structurally related to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile) has been investigated through density functional theory calculations and experimental spectroscopies. This compound is predominantly in the enol form and features weaker intramolecular hydrogen bonds compared to similar compounds (Vakili et al., 2012).
Photoluminescence of Ytterbium Complexes
Trifluoro β-diketonate complexes, including those similar to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile, have been synthesized and analyzed for their photoluminescent properties. These complexes exhibit photoluminescence and are studied for their potential applications in luminescent devices and optical amplifiers (Martín‐Ramos et al., 2013).
Vapor Pressure of Ruthenium(III) Compounds
The temperature dependencies of the saturated vapor pressure of ruthenium(III) beta-diketonate derivatives, structurally similar to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile, have been studied. These studies provide insights into the thermodynamic characteristics of vaporization processes of such compounds (Morozova et al., 2009).
Synthetic Conditions
Research has been conducted on the synthetic conditions of 4,4-dimethyl 3-oxopentanenitrile, a compound closely related to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile. The studies focus on the sequential synthesis from acetone and investigate the reaction yields under different conditions, providing a foundation for understanding the synthesis of similar compounds (Chen Zhao, 2000).
properties
IUPAC Name |
5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c1-6(2,7(8,9)10)5(12)3-4-11/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQHOCSKGCLKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236282 | |
Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
CAS RN |
1188911-73-0 | |
Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188911-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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